

Physical and chemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No.: B171792

[Get Quote](#)

In-Depth Technical Guide: 2-(4-Bromophenyl)-1,10-phenanthroline

This technical guide provides a comprehensive overview of the physical, chemical, and potential application properties of **2-(4-Bromophenyl)-1,10-phenanthroline**. The information is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a heterocyclic organic compound featuring a rigid, planar 1,10-phenanthroline core substituted with a bromophenyl group. This molecule serves as a versatile building block in supramolecular chemistry and materials science, primarily due to the chelating ability of the phenanthroline nitrogen atoms and the reactive handle provided by the bromine substituent. Its derivatives are of significant interest in the development of Organic Light-Emitting Diodes (OLEDs) and as ligands in coordination chemistry.^{[1][2]} The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of complex molecular architectures with tailored photophysical and electronic properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-(4-Bromophenyl)-1,10-phenanthroline** are summarized below.

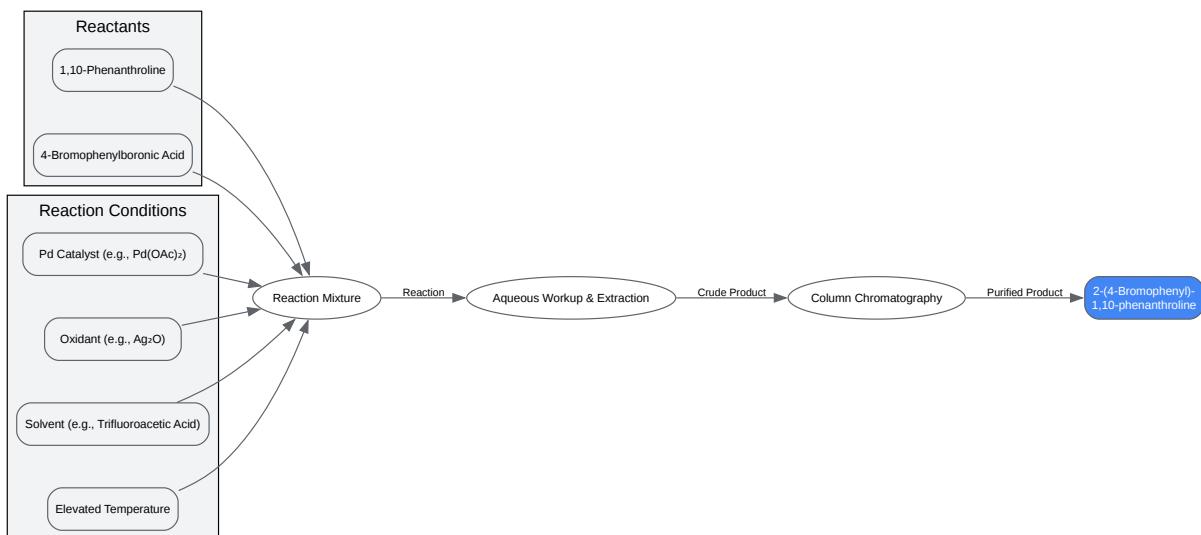
General Properties

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{11}BrN_2$	[1]
Molecular Weight	335.20 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	187-189 °C	[1]
Purity	Typically >97%	[1]
Density	$1.485 \pm 0.06 \text{ g/cm}^3$	[1]
CAS Number	149054-39-7	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-(4-Bromophenyl)-1,10-phenanthroline** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from data on closely related phenanthroline derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons of the phenanthroline core are expected in the range of δ 7.5-9.5 ppm. Protons of the bromophenyl group would appear as doublets in the aromatic region.
¹³ C NMR	Aromatic carbons of both the phenanthroline and bromophenyl rings are expected in the range of δ 120-155 ppm.
FT-IR (cm ⁻¹)	Characteristic peaks for C=N stretching (around 1580-1620 cm ⁻¹), C=C aromatic stretching (around 1400-1600 cm ⁻¹), and C-Br stretching (around 500-600 cm ⁻¹).
UV-Vis (in CHCl ₃)	Absorption maxima are expected in the UV region, characteristic of π - π^* transitions of the conjugated aromatic system.
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at m/z \approx 334 and [M+2] ⁺ at m/z \approx 336 with approximately equal intensity, characteristic of the bromine isotopes.


Solubility

Detailed quantitative solubility data is not widely published. However, based on the properties of 1,10-phenanthroline, **2-(4-Bromophenyl)-1,10-phenanthroline** is expected to be poorly soluble in water but soluble in various organic solvents such as chloroform, dichloromethane, and dimethylformamide (DMF).^[6]^[7]

Synthesis and Experimental Protocols

While a definitive, peer-reviewed synthesis protocol for **2-(4-Bromophenyl)-1,10-phenanthroline** is not readily available, a plausible synthetic route can be constructed based on established methods for the arylation of phenanthroline derivatives. A common approach involves a direct arylation or a cross-coupling reaction. Below is a representative experimental protocol based on a direct C-H arylation approach.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **2-(4-Bromophenyl)-1,10-phenanthroline**.

Experimental Protocol: Synthesis

Objective: To synthesize **2-(4-Bromophenyl)-1,10-phenanthroline** via a palladium-catalyzed direct C-H arylation of 1,10-phenanthroline.

Materials:

- 1,10-Phenanthroline
- 4-Bromophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Silver(I) oxide (Ag_2O)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- To a round-bottom flask, add 1,10-phenanthroline (1.0 eq), 4-bromophenylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and silver(I) oxide (2.0 eq).
- Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid as the solvent.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure **2-(4-Bromophenyl)-1,10-phenanthroline**.

Experimental Protocol: Characterization

¹H and ¹³C NMR Spectroscopy:

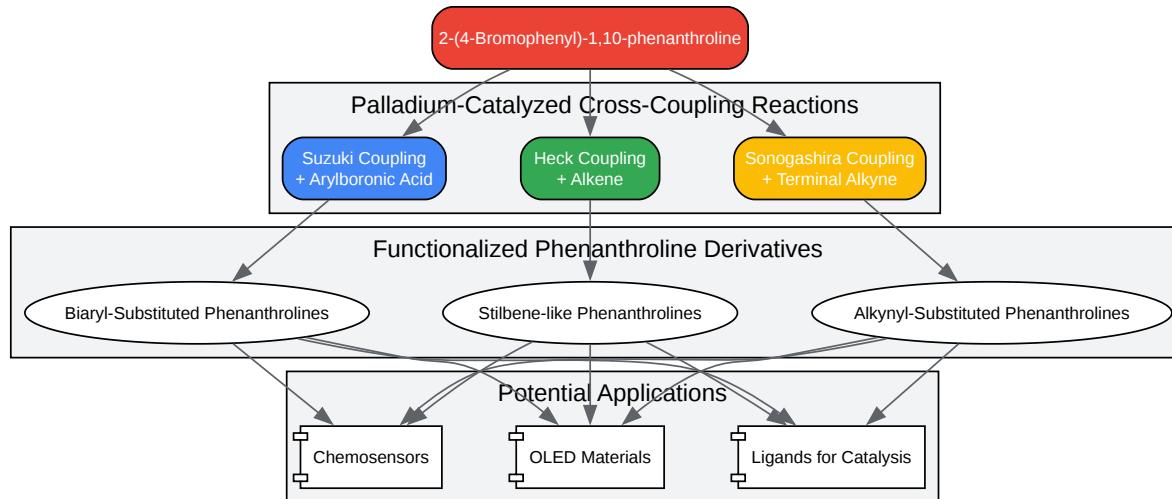
- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
- Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

FT-IR Spectroscopy:

- Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Mass Spectrometry:

- Analyze a dilute solution of the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight.


UV-Vis Spectroscopy:

- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or acetonitrile).
- Record the absorption spectrum using a UV-Vis spectrophotometer.

Reactivity and Potential Applications

The bromine atom on the phenyl ring of **2-(4-Bromophenyl)-1,10-phenanthroline** serves as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This reactivity is key to its application as an intermediate in the synthesis of advanced materials.

Cross-Coupling Reactions



[Click to download full resolution via product page](#)

Caption: Potential cross-coupling reactions of **2-(4-Bromophenyl)-1,10-phenanthroline** and resulting applications.

- Suzuki Coupling: Reaction with an arylboronic acid can introduce another aryl group, leading to the formation of biaryl-substituted phenanthrolines.[8][9] These extended π -conjugated systems are promising candidates for emissive or charge-transport layers in OLEDs.
- Heck Coupling: Coupling with an alkene can generate stilbene-like structures, which are known for their interesting photophysical properties and potential use in optoelectronic devices.[10][11][12]
- Sonogashira Coupling: Reaction with a terminal alkyne introduces a linear, rigid alkynyl moiety, which can be used to construct larger, well-defined molecular architectures for applications in materials science and nanotechnology.[13][14]

Applications in Materials Science and Drug Development

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- 7. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171792#physical-and-chemical-properties-of-2-4-bromophenyl-1-10-phenanthroline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com